1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula CHNO. This compound features a pyridazine ring, characterized by two nitrogen atoms located at positions 1 and 2 of the six-membered ring. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties.
The compound is classified under heterocyclic compounds, specifically pyridazines, which are known for their diverse biological activities and applications in pharmaceuticals. It is often studied for its role as a building block in the synthesis of more complex organic molecules.
The synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with diketones under controlled conditions. This reaction typically requires heating the reactants in a suitable solvent, such as ethanol or acetic acid, and may necessitate the use of catalysts to facilitate the cyclization process.
In industrial settings, scalable methods like continuous flow synthesis are employed to optimize reaction parameters and enhance yields. This method allows for better control over the reaction conditions, leading to improved purity and efficiency in production.
The cyclization reaction generally involves:
The molecular structure of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid consists of a pyridazine core with a methyl group at position 1 and a carboxylic acid group at position 4. The presence of these functional groups contributes to its reactivity and biological activity.
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid can participate in various chemical reactions due to its functional groups. Notably, it can undergo:
These reactions are significant for modifying the compound's properties for various applications.
The reactions typically require:
The mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. It may function as an enzyme inhibitor or activator, influencing biochemical pathways related to inflammation and oxidative stress. Research indicates that this compound can modulate pathways involved in cell proliferation and apoptosis, making it a candidate for therapeutic applications .
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid is typically characterized by:
The compound exhibits:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are often employed to characterize the purity and structural integrity of synthesized compounds .
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid has several scientific applications:
In industrial contexts, this compound is utilized in developing materials with specific properties, including polymers and coatings that require unique chemical characteristics .
This detailed examination highlights the significance of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid in various fields of research and industry due to its unique structural attributes and versatile chemical behavior.
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid represents a structurally specialized heterocyclic compound with emerging significance in synthetic and medicinal chemistry. This molecule features a six-membered aromatic pyridazine ring containing two adjacent nitrogen atoms, substituted with a carboxylic acid group at position 4 and a methyl group at the nitrogen (N-1) position, while maintaining a ketone functionality at position 6. The strategic placement of these substituents creates a multifunctional scaffold capable of diverse chemical transformations and biological interactions. As a dihydropyridazine derivative, it occupies a distinctive chemical space between fully saturated and aromatic heterocyclic systems, offering unique electronic properties and hydrogen-bonding capabilities that make it valuable for rational drug design. The compound's structural complexity and functional group density continue to attract research interest, positioning it as a promising building block in pharmaceutical development pipelines [2] [4] [8].
The systematic naming of 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid follows IUPAC conventions for heterocyclic systems. The parent structure is pyridazine—a six-membered aromatic ring with nitrogen atoms at positions 1 and 2. The "1-methyl" prefix indicates methylation of the N-1 nitrogen, while "6-oxo-1,6-dihydro" designates a ketone functionality at position 6 with associated double bond rearrangement. The carboxylic acid substituent at position 4 completes the name, providing precise information about molecular structure and functional group locations [4] [8].
The compound belongs to the broader class of dihydropyridazines, characterized by partially reduced pyridazine rings. This structural class demonstrates unique electronic distributions compared to fully aromatic heterocycles due to the presence of sp³-hybridized carbon atoms. The molecule exhibits tautomerism potential, particularly through enolization of the 6-oxo group, though crystallographic evidence indicates the oxo tautomer predominates in solid-state configurations. Key structural features include:
Table 1: Nomenclature and Identifiers of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic Acid
Nomenclature System | Designation | Source |
---|---|---|
IUPAC Name | 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid | [4] |
CAS Registry Number | 1242458-46-3 (100047-66-3 also reported) | [4] [8] |
Molecular Formula | C₆H₆N₂O₃ | [2] [4] |
SMILES Notation | CN1C(=O)C=C(C=N1)C(=O)O | [2] |
Alternative Names | MFCD28650526 (ChemSrc) | [4] |
Spectroscopic characterization reveals distinctive features: Infrared spectroscopy shows strong carbonyl stretching vibrations at approximately 1700 cm⁻¹ (carboxylic acid) and 1660 cm⁻¹ (pyridazinone carbonyl), along with broad O-H absorption around 3000 cm⁻¹. Nuclear magnetic resonance (NMR) spectra display characteristic proton signals including a methyl singlet near δ 3.6 ppm, olefinic protons between δ 6.5-8.0 ppm, and carboxylic proton appearing as a broad peak around δ 12-13 ppm. The compound's planarity and functional group arrangement facilitate intermolecular hydrogen bonding, significantly influencing its crystallinity and solubility profile [2] [4].
The documented history of 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid begins with its formal registration in chemical databases during the 2010s, evidenced by CAS numbers 1242458-46-3 and 100047-66-3. This recent emergence reflects its status as a relatively novel synthetic target compared to classical heterocyclic carboxylic acids. Its development parallels growing interest in pyridazine chemistry, particularly for pharmaceutical applications where the dihydropyridazine core offers advantages in solubility and target interaction compared to more lipophilic heterocycles [4] [8].
Synthetic routes typically employ functionalized pyridazine precursors or heterocyclization strategies. A common approach involves nucleophilic displacement reactions where methylamine derivatives react with halogenated pyridazine carboxylic esters, followed by hydrolysis and oxidation steps. Alternative pathways utilize cyclocondensation reactions between hydrazine derivatives and 1,4-dicarbonyl compounds, allowing modular substitution patterns. The compound's emergence correlates with advances in protecting group strategies that address the reactivity challenges posed by its multifunctional nature—specifically, the simultaneous presence of nucleophilic (ring nitrogen), electrophilic (carbonyl), and acidic (carboxyl) functionalities [8] [9].
Table 2: Molecular Properties and Calculated Descriptors
Property | Value | Significance |
---|---|---|
Molecular Weight | 154.12 g/mol | Favors cellular permeability |
Topological Polar Surface Area (TPSA) | ~59.3 Ų | Indicates moderate membrane permeability |
Calculated logP | ~0.08 | Balanced hydrophilicity-lipophilicity |
Hydrogen Bond Donors | 1 (carboxylic acid) | Dictates solvation and target binding |
Hydrogen Bond Acceptors | 5 (carbonyl oxygens, ring nitrogens) | Influences solubility and protein interactions |
Rotatable Bonds | 1 | Impacts conformational flexibility |
The compound remains relatively underexplored in public scientific literature, with PubChemLite noting "No literature data available" as of current records. This scarcity of published data suggests either proprietary pharmaceutical development or emerging research status. Commercial availability remains limited to specialized suppliers, with synthesis typically conducted on milligram to gram scales under current Good Manufacturing Practice (cGMP) conditions for research applications. The technical challenges in its synthesis—particularly regioselective methylation and oxidation control—have historically constrained widespread adoption, though modern catalytic methods show promise for improved efficiency [2] [8].
The structural architecture of 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid offers compelling advantages for medicinal chemistry applications. As a bioisostere for nicotinic acid derivatives, it provides complementary hydrogen-bonding capabilities while maintaining comparable molecular geometry. The pyridazine core's electron-deficient nature facilitates π-stacking interactions with aromatic amino acid residues in enzyme binding pockets, while the carboxylic acid group enables critical ionic interactions with biological targets [3] [10].
This compound serves as a strategic intermediate in synthesizing pharmacologically active molecules:
Structural comparisons with analogous heterocyclic carboxylic acids demonstrate its unique pharmacophoric properties. Compared to pyridine-3-carboxylic acid derivatives, the pyridazine analog exhibits enhanced dipole moment (approximately 5.5 Debye versus 2.3 Debye for pyridine analogs) and reduced basicity of the ring nitrogen atoms. These electronic characteristics translate to improved water solubility and distinct target engagement profiles. The compound's molecular weight (154.12 g/mol) and moderate lipophilicity (calculated logP ≈0.08) align well with Lipinski's criteria for drug-like molecules, enhancing its utility in lead optimization campaigns [3] [10].
Table 3: Synthetic Applications and Derivative Formation
Reaction Type | Reagents/Conditions | Key Derivatives |
---|---|---|
Amide Coupling | Carbodiimides (DCC, EDC), Pyridine solvent | N-substituted carboxamides (bioactive precursors) |
Esterification | Diazomethane, Alcohols with acid catalyst | Alkyl esters (improved membrane permeability) |
Decarboxylation | Copper salts, Quinoline at high temperatures | 1-methyl-1,6-dihydropyridazine (core scaffold simplification) |
Electrophilic Aromatic Substitution | Nitration, Halogenation | 5-Halo/Nitro derivatives (further functionalization) |
Metal-Catalyzed Cross-Coupling | Suzuki, Stille reactions on halogenated derivatives | Biaryl-functionalized pyridazines (extended pharmacophores) |
The compound's significance extends to fragment-based drug discovery, where its moderate size (heavy atom count: 11) and complexity make it suitable for constructing screening libraries. Its carboxylic acid functionality serves as a synthetic handle for rapid diversification via high-throughput amidation and esterification reactions. Research from specialized suppliers indicates ongoing preclinical investigation of derivatives targeting metabolic disorders and inflammatory pathways, though specific therapeutic candidates remain proprietary. The emergence of similar structures in pharmaceutical patents suggests growing recognition of the 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate motif as a privileged scaffold in kinase inhibitor development, particularly for cancer therapeutics targeting the PI3K/Akt/mTOR pathway [5] [8] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: